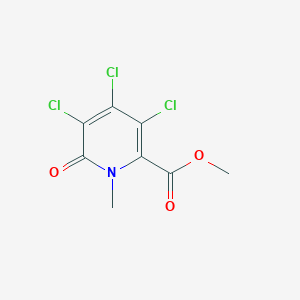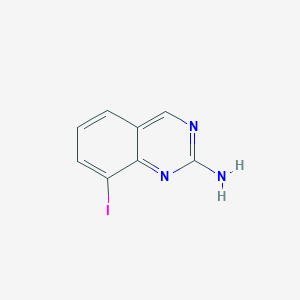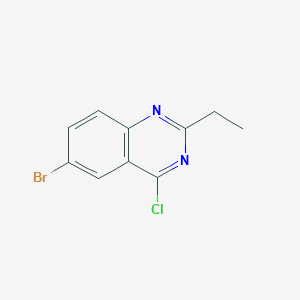
6-Iodoquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodoquinazolin-2-amina es un compuesto orgánico heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y se utilizan a menudo como bloques de construcción en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Iodoquinazolin-2-amina normalmente implica la yodación de quinazolin-2-amina. Un método común incluye la reacción de quinazolin-2-amina con yodo y un agente oxidante adecuado en condiciones controladas. La reacción se lleva a cabo normalmente en un disolvente orgánico como acetonitrilo o diclorometano a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial: La producción industrial de 6-Iodoquinazolin-2-amina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, lo que a menudo implicaría reactores de flujo continuo y técnicas avanzadas de purificación, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Iodoquinazolin-2-amina experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos, como aminas, tioles o alcóxidos.
Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como la acoplamiento de Suzuki o Heck, para formar moléculas más complejas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como hidruro de sodio (NaH) o carbonato de potasio (K2CO3) en disolventes apróticos polares.
Oxidación: Reactivos como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4).
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución con una amina puede producir derivados de 6-aminoquinazolin-2-amina.
Aplicaciones Científicas De Investigación
6-Iodoquinazolin-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de derivados de quinazolina más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas, antibacterianas y antifúngicas.
Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 6-Iodoquinazolin-2-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el derivado del compuesto.
Compuestos similares:
- 6-Cloroquinazolin-2-amina
- 6-Bromoquinazolin-2-amina
- 6-Fluoroquinazolin-2-amina
Comparación: 6-Iodoquinazolin-2-amina es única debido a la presencia del átomo de yodo, que imparte reactividad y propiedades distintas en comparación con sus contrapartes cloro, bromo y flúor. El mayor tamaño del átomo de yodo y su mayor polarizabilidad pueden influir en el comportamiento químico del compuesto y en sus interacciones con los objetivos biológicos.
Comparación Con Compuestos Similares
- 6-Chloroquinazolin-2-amine
- 6-Bromoquinazolin-2-amine
- 6-Fluoroquinazolin-2-amine
Comparison: 6-Iodoquinazolin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
IUPAC Name |
6-iodoquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXMJTDJQRANKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)

![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)




![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)





